4-cis-Hydroxy Cilostazol
Overview
Description
4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug derived from cilostazol. It is primarily utilized in the treatment of peripheral arterial disease and ischemia. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .
Mechanism of Action
Target of Action
The primary targets of 4’-Hydroxycilostazol, trans- are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP3A5) . These targets play a crucial role in the metabolism of cilostazol and its action on platelets .
Mode of Action
4’-Hydroxycilostazol, trans- is an active metabolite of cilostazol . It acts by inhibiting the action of PDE4D in platelets . This inhibition prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood .
Biochemical Pathways
The compound is involved in the cilostazol action pathway . Cilostazol is metabolized in the liver’s endoplasmic reticulum by CYP3A4 into 4-hydroxycilostazol, and by CYP2C19 and CYP3A5 into 4-cis-hydroxycilostazol . These metabolites are further metabolized into 3,4-dehydrocilostazol and 4’-trans-hydroxycilostazol, respectively . The increased cAMP levels in the blood prevent platelet aggregation by inhibiting their adhesion to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and subsequent activation of other platelets .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxycilostazol, trans- involves its formation from the metabolism of cilostazol by cytochrome P450 enzymes . .
Result of Action
The result of the action of 4’-Hydroxycilostazol, trans- is the prevention of platelet aggregation . This is achieved by inhibiting the adhesion of platelets to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and the subsequent activation of other platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process typically employs liquid chromatography-tandem mass spectrometry for the analysis of the compound . The specific reaction conditions and reagents used in the synthesis are not widely documented in publicly available sources.
Industrial Production Methods
Industrial production methods for 4’-Hydroxycilostazol, trans- are not extensively detailed in the literature. it is known that cilostazol, the parent compound, is synthesized by Otsuka Pharmaceutical Co. and has been widely used for the treatment of ischemic symptoms .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxycilostazol, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4’-Hydroxycilostazol, trans- include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions are not widely documented.
Major Products Formed
The major products formed from the reactions of 4’-Hydroxycilostazol, trans- include its metabolites, such as 3,4-dehydrocilostazol and 4-cis-hydroxycilostazol .
Scientific Research Applications
4’-Hydroxycilostazol, trans- has been extensively studied for its potential therapeutic applications. Some of its scientific research applications include:
Chemistry: Used as a reference compound in analytical studies involving liquid chromatography and mass spectrometry.
Biology: Investigated for its effects on platelet aggregation and anti-inflammatory properties.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
4’-Hydroxycilostazol, trans- is similar to other metabolites of cilostazol, such as:
3,4-Dehydrocilostazol: Another active metabolite of cilostazol that shares similar properties and therapeutic applications.
4-cis-Hydroxycilostazol: A metabolite of cilostazol that also inhibits PDEIII and reduces platelet aggregation.
The uniqueness of 4’-Hydroxycilostazol, trans- lies in its specific hydroxylation pattern, which contributes to its distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNZXLUGHLDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434374, DTXSID801343144 | |
Record name | 4'-trans-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4'-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87153-04-6, 87153-06-8 | |
Record name | 4'-Hydroxycilostazol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxycilostazol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-trans-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4'-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of baicalein affect the levels of 4′-Hydroxycilostazol, trans- in rats?
A1: The research indicates that co-administration of baicalein significantly impacts the pharmacokinetic parameters of 4′-Hydroxycilostazol, trans- (abbreviated as 4′-CLZ in the study) in rats []. Specifically, the area under the curve (AUC0-∞) and maximum concentration (Cmax) of 4′-CLZ were found to decrease by 13.11% and 44.37% respectively, when baicalein was administered alongside Cilostazol []. This suggests that baicalein might interact with the metabolic pathways of Cilostazol, leading to a reduction in the formation of 4′-CLZ.
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